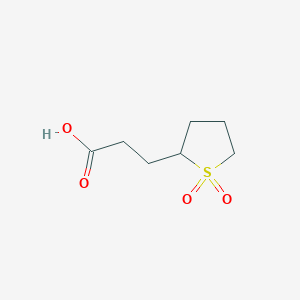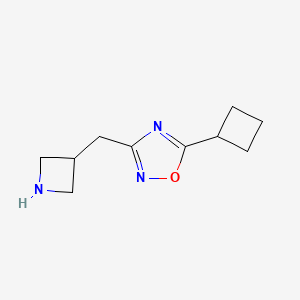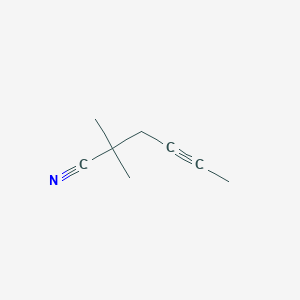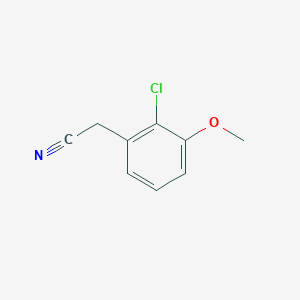
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Vue d'ensemble
Description
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 . It is available in solid form .
Molecular Structure Analysis
The molecular structure of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is characterized by a tetrahydrothiophene ring with two oxygen atoms attached, forming a dioxido group. This ring is attached to a propanoic acid group .Physical And Chemical Properties Analysis
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a solid substance . Its molecular weight is 192.23 .Applications De Recherche Scientifique
Analytical Methods for Quality Control
Research has emphasized the importance of developing analytical methods for the quality control of active pharmaceutical ingredients (APIs) derived from similar compounds, such as 3-Quinolin-4-one propanoic acids, due to their potential as antimicrobial drugs. Analytical techniques, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, have been proposed for ensuring the quality of these APIs (Zubkov et al., 2016).
Synthesis and Structural Characterization
In the realm of organic chemistry, efforts have been made to synthesize and characterize structures related to "3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid". For instance, the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from triazol and dichlorophenyl propanoic acid have been detailed, showcasing advanced methodologies in creating complex molecules (Yan Shuang-hu, 2014).
Molecular Engineering for Solar Cell Applications
Furthermore, molecular engineering has utilized similar compounds for solar cell applications, where organic sensitizers with donor, electron-conducting, and anchoring groups were synthesized. These sensitizers, upon anchoring onto TiO2 film, demonstrated high efficiency in photon to current conversion, highlighting the potential of such compounds in renewable energy technologies (Sanghoon Kim et al., 2006).
Fluorescence Derivatisation of Amino Acids
Additionally, compounds structurally related to "3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid" have been investigated for fluorescence derivatization of amino acids. This research has led to the development of fluorescent derivatizing reagents, offering new techniques for biological assays and expanding the understanding of bioanalytical applications (V. Frade et al., 2007).
Propriétés
IUPAC Name |
3-(1,1-dioxothiolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)4-3-6-2-1-5-12(6,10)11/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRNTLVZNQJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)





amine](/img/structure/B1471306.png)
